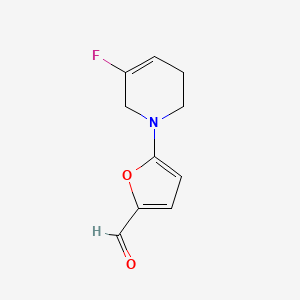
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a fluorinated tetrahydropyridine moiety and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-fluoropyridine, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon to form 5-fluoro-1,2,3,6-tetrahydropyridine.
Furan Ring Formation: The tetrahydropyridine intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products
Oxidation: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving aldehyde-containing compounds.
作用机制
The mechanism of action of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
相似化合物的比较
Similar Compounds
5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound features a similar tetrahydropyridine ring but is substituted with an indole moiety instead of a furan ring.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a tetrahydropyridine ring with a boronic acid ester group.
Uniqueness
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a fluorinated tetrahydropyridine ring and a furan ring with an aldehyde group
属性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC 名称 |
5-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-5-12(6-8)10-4-3-9(7-13)14-10/h2-4,7H,1,5-6H2 |
InChI 键 |
XUIYQZFAVHISBV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=C1)F)C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)

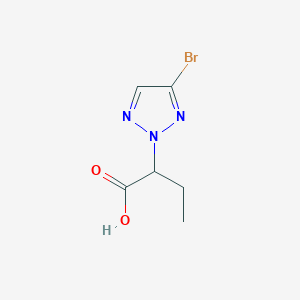
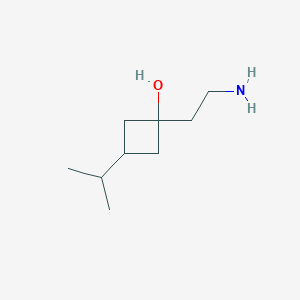
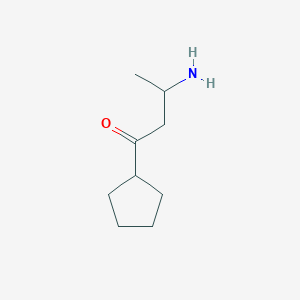
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
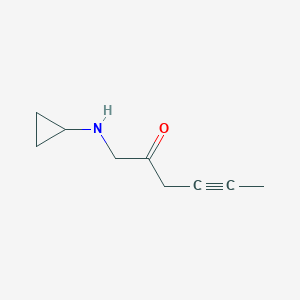
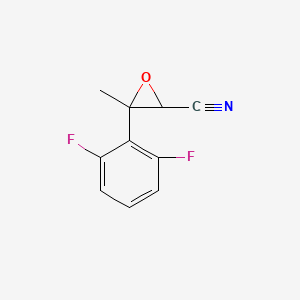
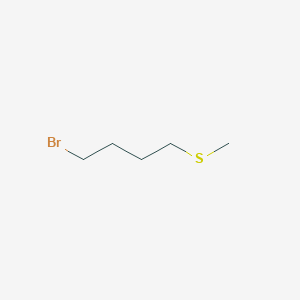
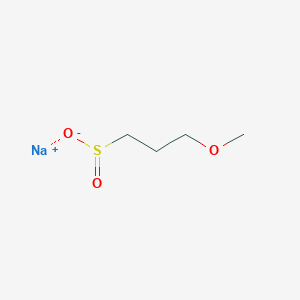
![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)
